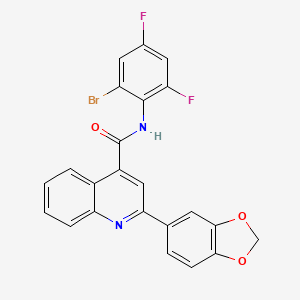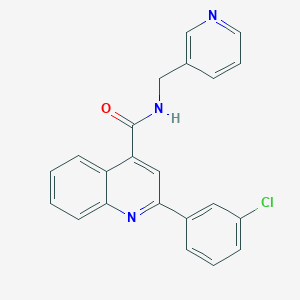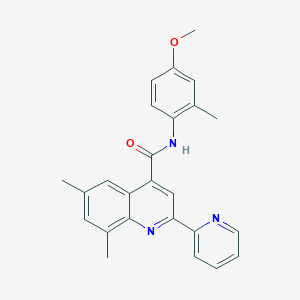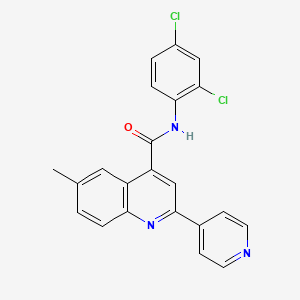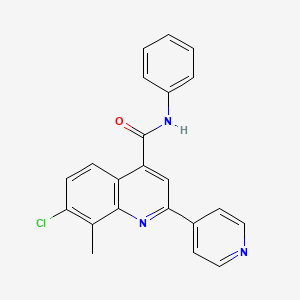
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide
描述
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential use as an anti-malarial drug due to its ability to inhibit the growth of the Plasmodium parasite. In addition, CQ has also been investigated for its potential use in the treatment of other diseases such as cancer and autoimmune disorders.
作用机制
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting the heme detoxification process in the Plasmodium parasite. The parasite takes up hemoglobin from the host red blood cells and digests it to release heme, which is toxic to the parasite. The parasite then converts heme into an insoluble crystal called hemozoin, which is non-toxic. This compound works by inhibiting the formation of hemozoin, leading to the accumulation of toxic heme and subsequent death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit autophagy, a process that plays a key role in cancer cell survival. It can also modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
实验室实验的优点和局限性
One advantage of using 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit autophagy, which makes it a useful tool for studying the role of autophagy in various biological processes. Another advantage is its ability to modulate the immune system, which makes it a useful tool for studying the immune response to various stimuli. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
未来方向
There are several potential future directions for research on 7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One direction is the development of new derivatives of this compound that have improved anti-malarial activity and reduced toxicity. Another direction is the investigation of the potential use of this compound in the treatment of other diseases such as cancer and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in the treatment of various diseases.
科学研究应用
7-chloro-8-methyl-N-phenyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its anti-malarial properties. It works by inhibiting the heme detoxification process in the Plasmodium parasite, leading to the accumulation of toxic heme and subsequent death of the parasite. In addition, this compound has also been investigated for its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Studies have shown that this compound can inhibit autophagy, a process that plays a key role in cancer cell survival, and can also modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
7-chloro-8-methyl-N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14-19(23)8-7-17-18(22(27)25-16-5-3-2-4-6-16)13-20(26-21(14)17)15-9-11-24-12-10-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAMPMVRBBMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=CC=C3)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



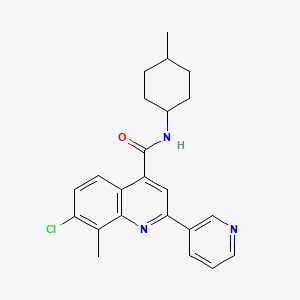
![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)
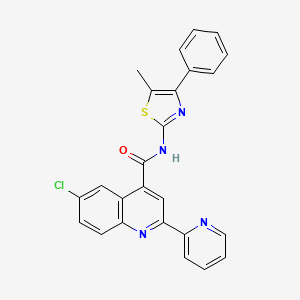
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3504223.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504238.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504252.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504255.png)
![ethyl 5-acetyl-2-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3504258.png)
